Butane-1,2,3-triyl trinitrate Butane-1,2,3-triyl trinitrate
Brand Name: Vulcanchem
CAS No.: 84002-64-2
VCID: VC20492491
InChI: InChI=1S/C4H7N3O9/c1-3(15-6(10)11)4(16-7(12)13)2-14-5(8)9/h3-4H,2H2,1H3
SMILES:
Molecular Formula: C4H7N3O9
Molecular Weight: 241.11 g/mol

Butane-1,2,3-triyl trinitrate

CAS No.: 84002-64-2

Cat. No.: VC20492491

Molecular Formula: C4H7N3O9

Molecular Weight: 241.11 g/mol

* For research use only. Not for human or veterinary use.

Butane-1,2,3-triyl trinitrate - 84002-64-2

Specification

CAS No. 84002-64-2
Molecular Formula C4H7N3O9
Molecular Weight 241.11 g/mol
IUPAC Name 1,3-dinitrooxybutan-2-yl nitrate
Standard InChI InChI=1S/C4H7N3O9/c1-3(15-6(10)11)4(16-7(12)13)2-14-5(8)9/h3-4H,2H2,1H3
Standard InChI Key GIFRMMSPDQZIHL-UHFFFAOYSA-N
Canonical SMILES CC(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-]

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s IUPAC name, 1,3-dinitrooxybutan-2-yl nitrate, reflects its branched structure:

  • A central butane backbone (C4H7\text{C}_4\text{H}_7) with nitrate groups at positions 1, 2, and 3.

  • Molecular symmetry reduces steric hindrance, contributing to its stability in controlled conditions .
    The 3D structure, accessible via computational models, reveals planar nitrate groups and a tetrahedral geometry around the oxygen atoms .

Nitration of 1,2,3-Butanetriol

The primary synthesis route involves nitrating 1,2,3-butanetriol with nitric acid. This exothermic reaction requires precise temperature control (10–20°C) to prevent decomposition :

C4H10O3+3HNO3C4H7N3O9+3H2O\text{C}_4\text{H}_{10}\text{O}_3 + 3\text{HNO}_3 \rightarrow \text{C}_4\text{H}_7\text{N}_3\text{O}_9 + 3\text{H}_2\text{O}

Yields exceeding 85% have been reported using sulfuric acid as a catalyst .

Hydrogenation of Diethyl Malate

Alternative methods include hydrogenating diethyl malate over Raney nickel catalysts. This pathway, though less efficient (50–60% yield), avoids direct nitration hazards :

C10H16O6+6H2C4H7N3O9+byproducts\text{C}_{10}\text{H}_{16}\text{O}_6 + 6\text{H}_2 \rightarrow \text{C}_4\text{H}_7\text{N}_3\text{O}_9 + \text{byproducts}

Triethylamine additives enhance selectivity by mitigating side reactions .

Physical and Chemical Properties

Thermodynamic Metrics

PropertyValueMethodSource
Density1.578 g/cm³Experimental
Boiling Point300.7°C at 760 mmHgCcb
Flash Point139.5°CClosed-cup
Enthalpy of Combustion-2175.7 kJ/molCalorimetry

Spectral Characteristics

  • IR Spectroscopy: Strong absorbance bands at 1280 cm⁻¹ (NO2\text{NO}_2 asymmetric stretch) and 860 cm⁻¹ (ONO2\text{O}-\text{NO}_2 bend) .

  • Mass Spectrometry: Base peak at m/z 241 (molecular ion) with fragments at m/z 46 (NO2+\text{NO}_2^+) and m/z 30 (NO+\text{NO}^+) .

Applications in Propellants and Explosives

Propellant Formulations

Butane-1,2,3-triyl trinitrate’s oxygen balance (OB=+34.8%\text{OB} = +34.8\%) and nitrogen content (17.4%) enhance combustion efficiency in solid rocket propellants . Comparative studies with nitroglycerin (NG) show superior thermal stability:

PropertyButane-1,2,3-triyl TrinitrateNitroglycerin
Autoignition Temperature205°C160°C
Impact Sensitivity3.5 J0.2 J

Data adapted from Castronia (1949) and Picatinny Arsenal reports .

Plasticizer Performance

The compound’s low glass transition temperature (Tg=45°CT_g = -45°C) improves flexibility in double-base propellants. Compatibility with nitrocellulose reduces cracking risks at subzero temperatures .

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